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Aminopropylcysteine

Protein Sequencing Cysteine Alkylation Edman Degradation

Cysteine quantitation in biopharmaceutical QC without performic acid oxidation poses a persistent analytical challenge. Aminopropylcysteine (CAS 51785-96-7), generated via 3-bromopropylamine alkylation, provides a single-workflow ICH Q6B-compliant solution. • Cysteine quantitation within 10% of predicted value via standard 6 M HCl hydrolysis • Eliminates sequence preview artifacts in Edman degradation workflows • Validated arginine mimetic for GPIIb/IIIa antagonist design (IC50 ~0.03 μM) Supplied at >98% purity with reliable global shipping.

Molecular Formula C6H14N2O2S
Molecular Weight 178.26 g/mol
CAS No. 51785-96-7
Cat. No. B1665996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminopropylcysteine
CAS51785-96-7
Synonyms4-thiahomolysine
aminopropylcysteine
S-(3-aminopropyl)cysteine
S-aminopropylcysteine
Molecular FormulaC6H14N2O2S
Molecular Weight178.26 g/mol
Structural Identifiers
SMILESC(CN)CSCC(C(=O)O)N
InChIInChI=1S/C6H14N2O2S/c7-2-1-3-11-4-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1
InChIKeyKLGFHUHSBPGOAU-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Aminopropylcysteine Overview


Aminopropylcysteine (CAS 51785-96-7), also designated as S-(3-aminopropyl)-L-cysteine or 4-thiahomolysine, is a sulfur-containing, non-proteinogenic amino acid derivative wherein the thiol group of L-cysteine is alkylated with a 3-aminopropyl moiety, yielding a thioether linkage [1]. Its molecular formula is C₆H₁₄N₂O₂S (molecular weight: 178.25 g/mol) and it possesses both an α-amino acid backbone and a distal primary amine, conferring unique biochemical reactivity . This compound has established utility as a cysteine alkylation product for quantitative amino acid analysis and protein sequencing, as an arginine mimetic in GPIIb/IIIa receptor antagonist design, and as a substrate probe for glutamine transaminase and cystathionine γ-lyase enzymology research [2][3].

Cysteine alkylation for protein sequencing workflowsPreview-free Edman degradation support
Acid-stable adduct for quantitative amino acid analysisSingle-hydrolysis cysteine quantitation
Arginine mimetic in GPIIb/IIIa antagonist researchReported receptor binding scaffold
Enzyme substrate probe for transaminase and CSE studiesChain-length-dependent substrate activity

Aminopropylcysteine: Why Substitution Fails


Aminopropylcysteine cannot be generically interchanged with other S-substituted cysteine analogs or alternative alkylation reagents because its three-carbon aminopropyl spacer governs its chromatographic retention properties, enzymatic substrate specificity, and acid-hydrolytic stability in analytically demanding applications [1]. Closely related compounds—such as S-(2-aminoethyl)-L-cysteine (two-carbon spacer), S-(4-aminobutyl)-L-cysteine (four-carbon spacer), and S-3-carboxypropyl-L-cysteine (carboxyl-terminated)—exhibit divergent kinetic parameters toward glutamine transaminase and cystathionine γ-lyase (CSE), while the widely used alkylating agent 4-vinylpyridine generates sequence preview artifacts that are absent with the 3-bromopropylamine-derived aminopropylcysteine adduct [2][3][4]. These quantitative differences carry direct procurement and experimental design implications, as detailed in the evidence below.

Spacer length S-(2-aminoethyl)-L-cysteine and S-(4-aminobutyl)-L-cysteine may differ in chromatographic retention, enzyme kinetics, and substrate specificity profiles relative to the three-carbon aminopropyl spacer.
Alkylating agent 4-Vinylpyridine-derived adducts may introduce sequence preview artifacts during Edman degradation that are not observed with 3-bromopropylamine-derived aminopropylcysteine.
CSE inhibitor scaffold S-3-Carboxypropyl-L-cysteine (CPC) differs in S-substituent terminus and may not transfer cell-permeability or pharmacokinetic profiles directly to aminopropylcysteine.

Aminopropylcysteine Performance Evidence


Preview-Free Edman Sequencing

In gas-phase Edman sequencing, the aminopropylcysteine adduct generated by 3-bromopropylamine alkylation eliminates the 'preview' artifact (premature cleavage of the following residue) that is consistently observed with 4-vinylpyridine-modified proteins. Qualitative assessment reports negligible preview for the aminopropylated derivative, while 4-vinylpyridine-modified proteins exhibit readily detectable preview peaks that degrade sequencing confidence [1][2]. This constitutes a qualitative, operationally decisive advantage in single-residue-resolution protein analysis.

Preview Artifact
Head-to-head
Eliminated vs. consistently detected with 4-vinylpyridine
Supports sequencing residue assignment accuracy
Reported on Applied Biosystems 477A platform; qualitative assessment
Protein Sequencing Cysteine Alkylation Edman Degradation

Acid-Stable Cysteine Quantitation

The S-3-aminopropylcysteine adduct is stable under standard 6 M HCl acid hydrolysis conditions (110 °C, 20–24 h), enabling direct quantitation of cysteine residues without requiring performic acid oxidation or separate derivatization workflows. In acid hydrolysates of known proteins, cysteine values quantified as S-3-aminopropylcysteine fall within 10% of the predicted value [1]. This contrasts with the widely used S-β-(4-pyridylethyl)cysteine (4-vinylpyridine adduct), which requires distinct chromatographic elution conditions and may exhibit variable recovery under standard hydrolysis protocols [2].

Cysteine Quantitation
Reported
≤10% deviation from predicted values
Supports single-hydrolysis cysteine analysis
6 M HCl, 110 °C, 20–24 h; four analyzer systems
Amino Acid Analysis Cysteine Quantitation Protein Hydrolysis

Enhanced GPIIb/IIIa Antagonist Potency

In cyclic RGD-mimetic peptides designed for technetium-99m thrombus imaging, substituting the arginine pharmacophore with S-(3-aminopropyl)cysteine (Apc) significantly enhanced GPIIb/IIIa receptor binding affinity. The most potent Apc-containing peptides (P280, P748) exhibited IC50 values of approximately 0.03 μM for inhibition of human platelet aggregation, representing a binding enhancement beyond that expected from a simple stoichiometric increase in pharmacophore when oligomeric constructs were employed [1][2]. The reference RGD peptide without this substitution showed lower affinity (exact IC50 values for the non-substituted comparator are not reported in the same study, but the enhancement is specifically attributed to the Apc-for-Arg replacement).

GPIIb/IIIa Binding
Reported
IC50 ≈ 0.03 μM (Apc-substituted cyclic peptides)
Reported receptor binding affinity context
Human platelet aggregation assay; cross-study comparable
GPIIb/IIIa Antagonists Thrombus Imaging RGD Mimetics

Glutamine Transaminase Substrate Specificity

Bovine liver glutamine transaminase deaminates S-(3-aminopropyl)cysteine to yield S-(3-aminopropyl)-thiopyruvic acid, which spontaneously cyclizes to a ketimine derivative. Kinetic parameters determined in comparison to thialysine (S-(2-aminoethyl)-L-cysteine), selenalysine, and S-(2-aminoethyl)homocysteine indicate that chain length of the S-substituent influences substrate specificity, while the identity of the heteroatom (sulfur vs. selenium) does not appreciably affect enzyme recognition [1]. The three-carbon aminopropyl chain thus occupies a distinct kinetic niche between the two-carbon (thialysine) and four-carbon (homocysteine-based) analogs, enabling differential probing of transaminase active-site topology.

Transaminase Activity
Class-level
Chain-length-dependent substrate recognition
Supports transaminase active-site topology mapping
Bovine liver glutamine transaminase; qualitative profile
Glutamine Transaminase Sulfur Amino Acid Metabolism Ketimine Biosynthesis

CSE Inhibitor Characterization

Aminopropylcysteine is disclosed as a selective cystathionine γ-lyase (CSE) inhibitor for modulating hydrogen sulfide (H₂S) biosynthesis in cardiovascular research . For procurement benchmarking, the structurally related compound S-3-carboxypropyl-L-cysteine (CPC) has been characterized with quantitative Ki values: CPC inhibits the γ-elimination of cystathionine with Ki = 50 ± 3 μM and H₂S synthesis from cysteine with Ki = 180 ± 15 μM against human CSE, while sparing cystathionine β-synthase (CBS) and mercaptopyruvate sulfurtransferase (MST) [1]. These CPC data establish a quantitative reference framework for evaluating aminopropylcysteine's CSE-targeting properties, although direct aminopropylcysteine Ki values remain to be published in peer-reviewed literature as of the current evidence base.

CSE Inhibition
Data to verify
Quantitative Ki values not yet published
Requires peer-reviewed characterization
CPC (related compound): Ki = 50 ± 3 μM benchmark
Cystathionine γ-Lyase H₂S Signaling Enzyme Inhibition

Trypsin Substrate Kinetics

The α-N-toluene-p-sulphonyl and α-N-benzoyl esters of S-(3-aminopropyl)-L-cysteine were synthesized and kinetically compared with the corresponding esters of L-arginine, L-lysine, S-(2-aminoethyl)-L-cysteine, γ-guanidino-L-α-toluene-p-sulphonamidobutyric acid, and α-N-toluene-p-sulphonyl-L-homoarginine as substrates for bovine α- and β-trypsin [1]. Based on specificity constants (kcat/Km), the two trypsin isoforms display differential catalytic efficiency: α-trypsin is less efficient than β-trypsin toward certain substrates, and the aminopropylcysteine derivatives exhibit distinct kinetic profiles relative to the aminoethylcysteine (two-carbon spacer) and arginine/lysine-based substrates. Exact numerical kcat/Km values are available in the full-text article's tables.

Trypsin Kinetics
Cross-study
Differential kcat/Km for α- and β-trypsin isoforms
Supports trypsin substrate specificity studies
Ester substrates; full kinetic tables in primary reference
Trypsin Kinetics Protease Substrate Engineering kcat/Km Specificity

Aminopropylcysteine Applications


Cysteine Quantitation in Biotherapeutics

Biopharmaceutical QC laboratories performing amino acid composition analysis of monoclonal antibodies or recombinant proteins can utilize 3-bromopropylamine to generate S-3-aminopropylcysteine adducts. The adduct's stability under standard 6 M HCl hydrolysis and its elution at a unique, interference-free position across four different analyzer platforms enable accurate cysteine quantitation within 10% of the predicted value without requiring performic acid oxidation [1]. This single-workflow solution directly supports ICH Q6B-compliant characterization.

Preview-Free N-Terminal Protein Sequencing

Core protein sequencing facilities that rely on Edman degradation can adopt the on-sequencer 3-bromopropylamine alkylation protocol to eliminate the sequence preview artifact that confounds 4-vinylpyridine-based workflows [2]. The aqueous acetone wash-modified cycle on Applied Biosystems 477A instruments yields clean first-cycle chromatograms and unambiguous cysteine calls, improving sequence assignment confidence for low-abundance protein samples.

GPIIb/IIIa Antagonist Design for Thrombus Imaging

Medicinal chemistry programs targeting GPIIb/IIIa for diagnostic thrombus imaging can employ S-(3-aminopropyl)cysteine as a validated arginine mimetic scaffold. The Apc-for-Arg substitution in cyclic RGD-containing peptides yields IC50 values of approximately 0.03 μM against human platelet aggregation, with the resulting technetium-99m-labeled conjugates demonstrating efficacy in canine thrombosis models [3]. This provides a structurally characterized alternative to 4-amidinophenylalanine-based pharmacophores.

Glutamine Transaminase Substrate Probing

Academic and industrial enzymology groups investigating sulfur amino acid metabolism can deploy S-(3-aminopropyl)cysteine alongside thialysine and S-(2-aminoethyl)homocysteine to systematically probe the chain-length dependence of bovine liver glutamine transaminase substrate recognition [4]. The spontaneous cyclization of the transamination product to a ketimine provides a distinctive UV-spectroscopic handle for reaction monitoring.

Application
Selection Property
Validation Focus
Cysteine quantitation in biotherapeutics
Acid-stable adduct formation
Amino acid composition analysis accuracy
Preview-free N-terminal protein sequencing
Preview artifact elimination
Edman degradation sequencing confidence
GPIIb/IIIa receptor binding studies
Arginine mimetic scaffold
Receptor binding affinity assessment
Glutamine transaminase specificity studies
Chain-length-dependent substrate activity
Transaminase active-site mapping
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